molecular formula C16H13N7OS B2781235 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1170970-53-2

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide

Cat. No.: B2781235
CAS No.: 1170970-53-2
M. Wt: 351.39
InChI Key: UJSLHCUWVCNULZ-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H13N7OS and its molecular weight is 351.39. The purity is usually 95%.
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Biological Activity

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide is a complex organic compound characterized by its unique structural features, including a pyrrole ring, a thiazole moiety, and a tetrazole group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology, cardiology, and antimicrobial therapy.

Structural Overview

The molecular formula of the compound is C15H16N6OSC_{15}H_{16}N_{6}OS, with a molecular weight of approximately 344.39 g/mol. The presence of multiple heterocycles suggests diverse biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole and tetrazole rings are known to play critical roles in modulating biological pathways, which may lead to therapeutic effects against various diseases.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • IC50 values for related thiazole derivatives have been reported as low as 1.61 µg/mL, indicating potent cytotoxicity against specific cancer cell lines, such as HT-29 and Jurkat cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazoles are frequently associated with antimicrobial effects due to their ability to disrupt microbial cell functions:

  • Case studies have demonstrated that thiazole-containing compounds can inhibit bacterial growth and biofilm formation.
  • Research has identified structure-activity relationships (SAR) that enhance the antimicrobial efficacy of these compounds by modifying substituents on the thiazole ring .

Cardiotonic Effects

Recent studies have explored the cardiotonic properties of related compounds featuring tetrazole groups:

  • A series of tetrazole derivatives were evaluated for their ability to inhibit phosphodiesterase (PDE) enzymes, crucial for cardiac function. One derivative exhibited an IC50 value of 0.24 µM against PDE3A, suggesting strong cardiotonic potential .

Summary of Biological Activities

Activity Mechanism IC50 Values References
AnticancerInduction of apoptosis and cell cycle arrest1.61 µg/mL (HT-29)
AntimicrobialDisruption of microbial functionsVaries
CardiotonicPDE inhibition0.24 µM (PDE3A)

Case Studies

  • Anticancer Research : A study on a related thiazole derivative showed significant inhibition of tumor growth in xenograft models, highlighting the therapeutic potential in oncology.
  • Cardiac Function Studies : In vivo experiments demonstrated improved cardiac contractility in animal models treated with tetrazole derivatives, suggesting a pathway for developing new heart failure therapies.

Properties

IUPAC Name

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS/c24-15(9-13-10-25-16(19-13)22-7-1-2-8-22)18-12-3-5-14(6-4-12)23-11-17-20-21-23/h1-8,10-11H,9H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSLHCUWVCNULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.